Chitin synthase inhibitor 8

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

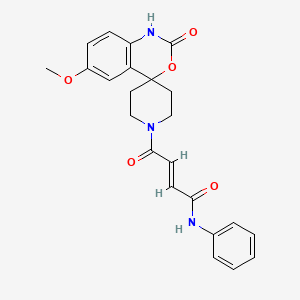

Fórmula molecular |

C23H23N3O5 |

|---|---|

Peso molecular |

421.4 g/mol |

Nombre IUPAC |

(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide |

InChI |

InChI=1S/C23H23N3O5/c1-30-17-7-8-19-18(15-17)23(31-22(29)25-19)11-13-26(14-12-23)21(28)10-9-20(27)24-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,24,27)(H,25,29)/b10-9+ |

Clave InChI |

KBJYJSSFTDSTLN-MDZDMXLPSA-N |

SMILES isomérico |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4 |

SMILES canónico |

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Chitin Synthase Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Chitin (B13524) Synthase Inhibitor 8, a novel spiro[benzoxazine-piperidin]-one derivative identified as compound 9d in recent literature, demonstrates significant potential as a broad-spectrum antifungal agent. Its primary mechanism of action is the inhibition of chitin synthase (CHS), a crucial enzyme for fungal cell wall integrity. This targeted inhibition disrupts cell wall synthesis, leading to potent antifungal effects and synergistic activity with established antifungal drugs like fluconazole (B54011). This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Data Presentation

In Vitro Inhibitory Activity of Chitin Synthase Inhibitor 8

| Parameter | Value | Fungal Species/Enzyme Source | Reference |

| Chitin Synthase Inhibition | 69% at 300 µg/mL | Crude enzyme extract from Sclerotinia sclerotiorum | [1] |

| IC50 | 64 µg/mL | Candida albicans | [1] |

| IC50 | 53.33 µg/mL | Aspergillus flavus | [1] |

| IC50 | 15.08 µg/mL | Aspergillus fumigatus | [1] |

| IC50 | 64 µg/mL | Cryptococcus neoformans | [1] |

Synergistic Antifungal Activity with Fluconazole

The combination of this compound with fluconazole has been shown to have additive or synergistic effects against various fungal pathogens.[2] While specific Fractional Inhibitory Concentration Index (FICI) values for inhibitor 8 are not publicly available, the methodology for determination is provided below. An FICI value of ≤ 0.5 is indicative of synergy.

Mechanism of Action

This compound functions by directly targeting and inhibiting the activity of chitin synthase. Chitin, a polymer of N-acetylglucosamine, is a vital component of the fungal cell wall, providing structural rigidity and osmotic stability.[3] By blocking chitin synthesis, the inhibitor compromises the integrity of the cell wall, leading to morphological abnormalities and ultimately, fungal cell death. The α, β-unsaturated carbonyl fragment within the spiro[benzoxazine-piperidin]-one structure is crucial for its inhibitory activity.[2] While the precise mode of inhibition (e.g., competitive, non-competitive) for inhibitor 8 has not been definitively elucidated in the public domain, related compounds in the same chemical series have been identified as non-competitive inhibitors of chitin synthase.[4]

Signaling Pathway Context: The Cell Wall Integrity (CWI) Pathway

Inhibition of cell wall synthesis by agents like this compound typically triggers a compensatory response in fungi known as the Cell Wall Integrity (CWI) pathway.[5] This signaling cascade is a crucial defense mechanism that helps the fungus cope with cell wall stress. Understanding this pathway is vital for anticipating potential resistance mechanisms.

Experimental Protocols

Chitin Synthase Inhibition Assay

This protocol details the in vitro assay used to determine the inhibitory effect of compounds on chitin synthase activity.

a. Crude Enzyme Preparation (from Sclerotinia sclerotiorum)

-

Inoculate S. sclerotiorum mycelium into Potato Dextrose Broth (PDB) and culture for 36 hours at 23°C.

-

Harvest the fungal cells by centrifugation at 3,000 x g for 10 minutes.

-

Wash the harvested cells twice with sterile ultrapure water.

-

Freeze the washed mycelia in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Resuspend the powdered mycelia in ice-cold 50 mM Tris-HCl buffer (pH 7.5).

-

To activate the zymogenic form of chitin synthase, add trypsin solution (final concentration 80 µg/mL) and incubate at 30°C for 30 minutes.

-

Stop the trypsin digestion by adding soybean trypsin inhibitor (final concentration 120 µg/mL).

-

Centrifuge the extract at 3,000 x g for 10 minutes at 4°C.

-

The resulting supernatant contains the crude chitin synthase enzyme solution. Store at -20°C.

b. Inhibition Assay Procedure (Non-Radioactive Method)

-

Use a 96-well microtiter plate pre-coated with Wheat Germ Agglutinin (WGA).

-

Prepare serial dilutions of this compound in 50 mM Tris-HCl buffer.

-

To each well, add:

-

48 µL of the crude enzyme extract.

-

50 µL of a premixed solution containing 3.2 mM CoCl₂, 80 mM N-acetylglucosamine (GlcNAc), and 8 mM UDP-GlcNAc in 50 mM Tris-HCl (pH 7.5).

-

2 µL of the test compound dilution or DMSO (as a control).

-

-

Incubate the plate on a shaker at 30°C for 3 hours.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of horseradish peroxidase-conjugated WGA (WGA-HRP) solution (1 mg/mL WGA-HRP and 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5) to each well and incubate at 30°C for 30 minutes.

-

Wash the plate six times with ultrapure water.

-

Add 100 µL of fresh tetramethylbenzidine (TMB) substrate solution.

-

Measure the optical density (OD) at 600 nm kinetically for 40 minutes or stop the reaction with an appropriate stop solution and measure absorbance at 450 nm.

-

Calculate the percentage of inhibition relative to the DMSO control.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the inhibitor against various fungal species.

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the inhibitor in RPMI 1640 medium.

-

Prepare a fungal inoculum suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the inhibitor that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Checkerboard Assay for Synergistic Activity

This assay is used to evaluate the interaction between this compound and another antifungal agent, such as fluconazole.

-

In a 96-well microtiter plate, prepare a checkerboard matrix of drug concentrations.

-

Perform serial two-fold dilutions of this compound along the x-axis (columns) and fluconazole along the y-axis (rows).

-

Each well will contain a unique combination of concentrations of the two drugs.

-

Include wells with each drug alone to determine their individual MICs.

-

Inoculate the plate with the fungal suspension as described in the Antifungal Susceptibility Testing protocol.

-

Incubate the plate under the same conditions.

-

Determine the MIC for each drug alone and for each combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

-

Interpret the results as follows:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 4: Additive/Indifference

-

FICI > 4: Antagonism

-

Conclusion

This compound represents a promising lead compound in the development of novel antifungal therapies. Its targeted mechanism of action against an essential fungal enzyme, coupled with its broad-spectrum activity and potential for synergistic combinations, warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this and related spiro[benzoxazine-piperidin]-one derivatives. Future studies should focus on elucidating the precise mode of inhibition, exploring its effects on fungal signaling pathways in more detail, and evaluating its in vivo efficacy and safety profile.

References

- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

An In-depth Technical Guide on the Physicochemical and Biological Properties of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide and Its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific molecule, (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide, is not extensively documented in publicly available scientific literature. This guide is constructed based on data from structurally related analogs, particularly those sharing the spiro[benzoxazine-piperidine] core and the α,β-unsaturated amide side chain. The properties and protocols described herein are predictive and based on established knowledge of these related compounds.

Introduction

The spiro[benzoxazine-piperidine] scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of biologically active molecules. These compounds have garnered significant interest due to their diverse pharmacological activities, including but not limited to, histone deacetylase (HDAC) inhibition and antifungal effects. The incorporation of an (E)-4-oxo-N-phenylbut-2-enamide side chain introduces a Michael acceptor, which can potentially engage in covalent interactions with biological targets, a strategy often employed in drug design to achieve potent and sustained activity. This technical guide aims to provide a comprehensive overview of the anticipated properties, synthesis, and biological evaluation of the title compound, based on the current understanding of its close analogs. A Chinese patent has alluded to the design and synthesis of a closely related compound, suggesting its potential as a chitin (B13524) synthase inhibitor for antifungal applications[1].

Physicochemical Properties (Predicted)

The exact physicochemical properties of the title compound are not available. However, based on its structural components, we can predict the following general characteristics:

-

Molecular Formula: C₂₅H₂₅N₃O₅

-

Molecular Weight: 447.48 g/mol

-

Appearance: Likely a solid at room temperature.

-

Solubility: Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and DMF.

-

Structural Features: The molecule possesses a rigid spirocyclic core, a hydrogen bond donor (amide N-H), multiple hydrogen bond acceptors (carbonyl and ether oxygens), and an aromatic system. The presence of the methoxy (B1213986) group can influence its metabolic stability and receptor interactions.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of the title compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of spiro[benzoxazine-piperidine] derivatives and the acylation of the piperidine (B6355638) nitrogen.

General Synthetic Strategy

The synthesis would likely involve a multi-step process:

-

Synthesis of the Spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one Core: This could be achieved through a multi-component reaction involving a substituted aminophenol, a piperidone derivative, and a source of the carbonyl group.

-

Acylation of the Piperidine Nitrogen: The secondary amine of the piperidine ring would then be acylated with a suitable 4-oxo-N-phenylbut-2-enoyl derivative.

Exemplary Experimental Protocol for the Synthesis of a Spiro[benzoxazine-piperidine] Core

The following protocol is adapted from the synthesis of related spiro-heterocycles and illustrates a general approach that could be modified for the target molecule.

General Method for Three-Component Reaction:

-

Reactants: A ketone (e.g., N-substituted-4-piperidone), an amino acid, and an isocyanide are used in equimolar amounts[2].

-

Solvent: Trifluoroethanol is a common solvent for this type of reaction[2].

-

Procedure:

-

Dissolve the ketone (1 equivalent) in trifluoroethanol at room temperature[2].

-

Add the amino acid (1 equivalent) and the isocyanide (1 equivalent) to the solution[2].

-

Heat the reaction mixture to 60 °C and monitor the progress by mass spectrometry[2].

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure[2].

-

Purify the crude product by silica (B1680970) gel column chromatography[2].

-

Exemplary Experimental Protocol for Acylation

The acylation of the piperidine nitrogen with the α,β-unsaturated acid chloride would likely proceed as follows:

-

Reactants: The spiro[benzoxazine-piperidine] core and (E)-4-chloro-4-oxobut-2-enoic acid.

-

Conditions: The reaction is typically carried out in an aprotic solvent (e.g., dichloromethane, THF) in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated.

-

Procedure:

-

Dissolve the spiro[benzoxazine-piperidine] core in the chosen solvent.

-

Add the base and cool the mixture in an ice bath.

-

Add a solution of the acid chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the final product by chromatography or recrystallization.

-

Biological Activity and Potential Applications

Based on the activities of structurally similar compounds, the title molecule is predicted to have potential as an antifungal agent or an anticancer agent.

Antifungal Activity

Spiro[benzoxazine-piperidin]-one derivatives containing an α,β-unsaturated carbonyl fragment have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis. This makes them promising candidates for the development of new antifungal drugs[3].

Table 1: Antifungal Activity of Related Spiro[benzoxazine-piperidin]-one Derivatives [3]

| Compound | Target Organism | IC₅₀ (mM) |

| 9a | Chitin Synthase | 0.14 |

| 9o | Chitin Synthase | 0.11 |

| 9s | Chitin Synthase | 0.10 |

| 9t | Chitin Synthase | 0.16 |

| Polyoxin (B77205) B (Control) | Chitin Synthase | Equal to test compounds |

These compounds also demonstrated broad-spectrum antifungal activity in vitro, with potencies comparable to fluconazole (B54011) and polyoxin B[3].

Anticancer Activity (HDAC Inhibition)

The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold is a key feature of a class of potent histone deacetylase (HDAC) inhibitors[4][5]. HDACs are important targets in cancer therapy, and their inhibition can lead to cell cycle arrest and apoptosis in tumor cells.

Table 2: HDAC Inhibitory Activity of Related Spiro[benzoxazine-piperidine] Derivatives [4][5]

| Compound | HDAC Inhibition | Cell Line | IC₅₀ (nM) |

| Analog 1 | Total HDACs | - | ~100 |

| Analog 2 | Total HDACs | HCT116 | Submicromolar |

| Analog 3 | Total HDACs | HeLa | Submicromolar |

Several compounds in this class exhibit good potency in HDAC inhibition assays and submicromolar IC₅₀ values against various tumor cell lines[4][5]. They have also shown favorable pharmacokinetic profiles, including oral bioavailability[4].

Signaling Pathways and Mechanisms of Action

Based on the available data for related compounds, two primary signaling pathways are of interest.

Chitin Synthase Inhibition Pathway (Antifungal)

The compound is predicted to inhibit chitin synthase, thereby disrupting the synthesis of chitin, an essential component of the fungal cell wall. This leads to altered cell osmotic stability, morphological abnormalities, and ultimately, fungal cell death.

Caption: Predicted mechanism of antifungal action via chitin synthase inhibition.

HDAC Inhibition Pathway (Anticancer)

As an HDAC inhibitor, the compound would prevent the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. The end result is the induction of cell cycle arrest and apoptosis.

Caption: Predicted mechanism of anticancer action via HDAC inhibition.

Experimental Workflows

The following diagrams illustrate general workflows for the biological evaluation of the title compound.

Antifungal Activity Screening Workflow

Caption: General workflow for evaluating antifungal activity.

Anticancer Activity Screening Workflow

Caption: General workflow for evaluating anticancer activity.

Conclusion

While direct experimental data for (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide remains elusive, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its physicochemical properties and biological activities. The presence of the spiro[benzoxazine-piperidine] core, combined with an α,β-unsaturated amide side chain, suggests a high potential for this molecule as either a novel antifungal agent targeting chitin synthase or as an anticancer agent through the inhibition of histone deacetylases. Further empirical studies are warranted to validate these hypotheses and to fully elucidate the therapeutic potential of this compound. The synthetic strategies and experimental workflows outlined in this guide provide a robust framework for initiating such investigations.

References

- 1. CN113264949A - Design synthesis and application of spirobenzoxazine piperidine alpha, beta-unsaturated ketone derivatives - Google Patents [patents.google.com]

- 2. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of a Novel Spiro[benzoxazine-piperidin]-one Chitin Synthase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), an essential polysaccharide component of the fungal cell wall, provides structural integrity and is crucial for cell division and morphogenesis. The absence of chitin in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CHS), a highly attractive target for the development of selective antifungal agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising novel chitin synthase inhibitor, identified as compound 9d in the primary literature, a member of the spiro[benzoxazine-piperidin]-one class of compounds. This compound is also commercially available as "Chitin Synthase Inhibitor 8".

Discovery and Design Rationale

The development of this class of inhibitors was based on a rational drug design approach. The core structure is a spiro[benzoxazine-piperidin]-one scaffold, a privileged structure in medicinal chemistry. This was combined with an α, β-unsaturated carbonyl fragment, a moiety known to be present in various bioactive molecules. The hypothesis was that this combination would lead to compounds with potent inhibitory activity against chitin synthase. A study published in the European Journal of Medicinal Chemistry detailed the design and synthesis of four series of these derivatives and their subsequent biological evaluation[1].

Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives

The synthesis of the target spiro[benzoxazine-piperidin]-one derivatives containing the α, β-unsaturated carbonyl fragment is a multi-step process. The general synthetic scheme is outlined below. The specific synthesis of compound 9d follows this general pathway, with appropriate starting materials.

Experimental Protocol: General Synthesis of Spiro[benzoxazine-piperidin]-one Derivatives with α, β-unsaturated Carbonyl Fragment [1]

A detailed synthetic protocol is described in the primary literature. The key steps involve the formation of the spiro[benzoxazine-piperidin]-one core, followed by the introduction of the α, β-unsaturated carbonyl side chain. This typically involves the reaction of a substituted spiro[benzoxazine-piperidin]-one intermediate with an appropriate reagent to form the final compound. For compound 9d , ((E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide), the synthesis involves the reaction of 6-methoxy-1'H-spiro[benzo[d][1][2]oxazine-4,4'-piperidin]-2(1H)-one with (E)-4-oxo-4-(phenylamino)but-2-enoic acid under standard amide coupling conditions.

Biological Activity and Data

The spiro[benzoxazine-piperidin]-one derivatives were evaluated for their inhibitory activity against chitin synthase and their antifungal properties against a panel of pathogenic fungi.

Chitin Synthase Inhibition

The inhibitory activity against chitin synthase was a key focus of the discovery effort. Several compounds from the series containing the α, β-unsaturated carbonyl fragment demonstrated significant inhibition of the enzyme.

| Compound | Inhibition (%) at 300 µg/mL | IC50 (mM) |

| 9a | >60% | 0.14 |

| 9d | 69% | Not Reported |

| 9o | >60% | 0.11 |

| 9s | >60% | 0.10 |

| 9t | >60% | 0.16 |

| Polyoxin (B77205) B | Not Reported | 0.11 |

| Table 1: Chitin synthase inhibitory activity of selected spiro[benzoxazine-piperidin]-one derivatives. Data extracted from[1]. |

Antifungal Activity

Several compounds, including 9d , exhibited broad-spectrum antifungal activity against various fungal strains. The minimum inhibitory concentrations (MICs) were determined and compared with the standard antifungal drug fluconazole (B54011) and the known chitin synthase inhibitor, polyoxin B.

| Compound | C. albicans SC5314 (MIC, µg/mL) | C. albicans 14-L (MIC, µg/mL) | C. neoformans ATCC 90112 (MIC, µg/mL) | A. fumigatus ATCC 204305 (MIC, µg/mL) |

| 9a | 8 | 16 | 4 | 16 |

| 9d | 32 | 32 | 16 | >64 |

| 9h | 16 | 16 | 8 | 32 |

| 9s | 8 | 16 | 4 | 8 |

| 9t | 8 | 16 | 4 | 8 |

| Fluconazole | 0.5 | 128 | 8 | >64 |

| Polyoxin B | >64 | >64 | >64 | >64 |

| Table 2: In vitro antifungal activity (MIC, µg/mL) of selected spiro[benzoxazine-piperidin]-one derivatives. Data extracted from[1]. |

Furthermore, sorbitol protection assays and evaluation against micafungin-resistant fungi confirmed that the target of these compounds is indeed chitin synthase[1]. Combination studies also revealed that these compounds have additive or synergistic effects when used with fluconazole[1].

Experimental Protocols

Chitin Synthase Inhibition Assay[1]

The chitin synthase inhibition assay is performed using a non-radioactive method. The general steps are as follows:

-

Enzyme Preparation: A crude enzyme extract containing chitin synthase is prepared from a suitable fungal source (e.g., Saccharomyces cerevisiae or a pathogenic fungus).

-

Assay Reaction: The assay is conducted in a 96-well plate coated with wheat germ agglutinin (WGA). The reaction mixture contains the enzyme extract, the test compound at various concentrations, and the substrate UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Incubation: The plate is incubated to allow for the synthesis of chitin.

-

Detection: The newly synthesized chitin, which is captured by the WGA on the plate, is quantified. This is often done using a WGA-horseradish peroxidase (HRP) conjugate followed by the addition of a chromogenic substrate (e.g., TMB). The absorbance is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor.

Antifungal Susceptibility Testing[1]

The minimum inhibitory concentrations (MICs) of the synthesized compounds against various fungal strains are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal cultures are grown, and the cell density is adjusted to a standard concentration.

-

Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Signaling Pathways and Logical Relationships

The inhibition of chitin synthase disrupts the fungal cell wall integrity. This triggers a compensatory response mediated by the Cell Wall Integrity (CWI) signaling pathway. Understanding this pathway is crucial for comprehending the downstream effects of chitin synthase inhibitors and potential mechanisms of resistance.

Caption: The Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Caption: Experimental Workflow for the Discovery and Evaluation of Spiro[benzoxazine-piperidin]-one based Chitin Synthase Inhibitors.

Conclusion

The spiro[benzoxazine-piperidin]-one derivatives, exemplified by compound 9d ("this compound"), represent a promising new class of chitin synthase inhibitors with potent and broad-spectrum antifungal activity. The rational design, efficient synthesis, and detailed biological evaluation provide a solid foundation for further development. These compounds serve as valuable tools for studying fungal cell wall biosynthesis and as potential leads for the development of novel antifungal therapeutics, particularly in the context of rising drug resistance.

References

- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Chitin Synthase in Fungal Cell Wall Integrity: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against environmental insults, and mediates interactions with the host. Chitin (B13524), a β-(1,4)-linked homopolymer of N-acetylglucosamine, is a critical structural component of the cell wall in most fungi. The synthesis of chitin is orchestrated by a family of enzymes known as chitin synthases (CHSs). Given that chitin is absent in mammals, these enzymes represent a prime target for the development of selective and effective antifungal therapies. This technical guide provides an in-depth overview of the role of chitin synthase in fungal cell wall integrity, covering its biochemical functions, the intricate signaling pathways that regulate its activity, and its significance as a therapeutic target. We present a compilation of quantitative data on enzyme kinetics and inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Indispensable Role of Chitin in Fungal Biology

Chitin is a fundamental polysaccharide that bestows rigidity and integrity to the fungal cell wall.[1][2] Its synthesis and deposition are meticulously regulated processes, crucial for various aspects of fungal life, including morphogenesis, cell division, and pathogenesis.[1][3] In yeast, chitin is concentrated at the bud neck and bud scar, while in filamentous fungi, it is more diffusely distributed throughout the hyphal wall, with higher concentrations at the growing tips and septa.[4][5] The essentiality of chitin is underscored by the fact that simultaneous disruption of all chitin synthase genes is lethal in many fungi.[3] The absence of chitin and its biosynthetic machinery in humans makes chitin synthase an attractive and validated target for the development of antifungal drugs with a high therapeutic index.[6][7]

The Chitin Synthase Enzyme Family: Classification and Function

Fungi typically possess multiple chitin synthase genes, encoding a variety of isoenzymes with distinct and sometimes overlapping functions.[8][9] These enzymes are classified into several classes based on their amino acid sequence homology and domain architecture.[8] While the exact number of classes can vary depending on the fungal species, a common classification system divides them into two families and seven classes.[8]

-

Family 1 (Classes I, II, and III): These are generally considered to be involved in the synthesis of the bulk of the cell wall chitin and play roles in septum formation and cell wall repair.[10]

-

Family 2 (Classes IV, V, VI, and VII): These often have more specialized roles. For instance, some members of this family contain a myosin motor-like domain, suggesting a role in localized chitin synthesis at specific cellular sites.[9]

The diverse functions of these isoenzymes highlight the complexity of chitin synthesis and its integration with other cellular processes.

Regulatory Signaling Pathways of Chitin Synthesis

The synthesis of chitin is tightly regulated by a network of signaling pathways that respond to various internal and external cues, such as cell cycle progression, environmental stress, and cell wall damage. Understanding these pathways is crucial for identifying novel drug targets that could modulate chitin synthesis.

The Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that plays a central role in maintaining cell wall homeostasis.[11][12] When the cell wall is damaged, cell surface sensors activate a signaling cascade that culminates in the activation of downstream transcription factors, leading to the expression of genes involved in cell wall repair, including chitin synthase genes.[13][14]

Diagram 1: The Cell Wall Integrity (CWI) Signaling Pathway.

The Calcineurin Pathway

The calcineurin pathway is a calcium-dependent signaling cascade that is also involved in the regulation of chitin synthesis, particularly in response to certain stresses.[15] There is evidence of crosstalk between the calcineurin and CWI pathways, suggesting a coordinated response to maintain cell wall integrity.[15]

Quantitative Data on Chitin Synthase Activity and Inhibition

For researchers and drug development professionals, quantitative data on enzyme kinetics and inhibitor efficacy are paramount. The following tables summarize key quantitative parameters for chitin synthases and their inhibitors.

Table 1: Inhibitory Activity of Nikkomycin (B1203212) Z against Candida albicans Chitin Synthases

| Chitin Synthase Isozyme | IC50 (µM) | Reference |

| CaChs1 | 15 | [2] |

| CaChs2 | 0.8 | [2] |

| CaChs3 | 13 | [2] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Nikkomycin Z against Various Fungal Pathogens

| Fungal Species | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Candida auris | 0.125 to >64 | 2 | 32 | [16] |

| Candida albicans | ≤0.5 to 32 | - | - | [17] |

| Candida parapsilosis | 1 to 4 | - | - | [17] |

| Coccidioides immitis (mycelial phase) | 800 | - | - | [18] |

Note: MIC values can vary depending on the specific isolate and testing conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study chitin synthase and fungal cell wall integrity.

Chitin Synthase Activity Assay (Non-Radioactive)

This protocol is adapted from a high-throughput, non-radioactive assay for chitin synthase activity.[1][15][19]

Materials:

-

96-well microtiter plates

-

Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

-

Fungal crude enzyme extract (see preparation below)

-

Reaction mixture: 50 mM Tris-HCl (pH 7.5), 80 mM N-acetyl-D-glucosamine (GlcNAc), 8 mM UDP-N-acetyl-D-glucosamine (UDP-GlcNAc), 3.2 mM CoCl₂

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Coating: Add 100 µL of WGA solution to each well and incubate overnight at room temperature. Wash the plate three times with ultrapure water.[1][19]

-

Enzyme Preparation: Harvest fungal mycelia, freeze in liquid nitrogen, and grind to a fine powder. Resuspend in an appropriate extraction buffer. Activate the zymogenic form of chitin synthase by treating with trypsin, followed by the addition of a soybean trypsin inhibitor to stop the reaction. Centrifuge to obtain the crude enzyme extract in the supernatant.[1]

-

Enzymatic Reaction: Add 50 µL of the reaction mixture to each well. For inhibitor screening, add the test compound. Initiate the reaction by adding 48 µL of the crude enzyme extract. Incubate at 30°C for 3 hours with shaking.[1][20]

-

Washing: Stop the reaction by washing the plate six times with ultrapure water.[1]

-

Detection: Add 100 µL of WGA-HRP solution and incubate for 30 minutes. Wash the plate six times. Add 100 µL of TMB substrate and measure the absorbance at 450 nm after adding a stop solution.[1]

Diagram 2: Experimental Workflow for a Non-Radioactive Chitin Synthase Activity Assay.

Cell Wall Integrity Assay using Calcofluor White

Calcofluor white is a fluorescent dye that binds to chitin and cellulose (B213188) in the fungal cell wall.[3][4] Increased sensitivity to Calcofluor white often indicates a compromised cell wall.

Materials:

-

Fungal cultures

-

Calcofluor White M2R solution (0.1%)[7]

-

10% Potassium Hydroxide (KOH) solution[7]

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV filter

Procedure:

-

Place a drop of the fungal sample on a clean glass slide.[3]

-

Add one drop of Calcofluor White stain and one drop of 10% KOH.[3]

-

Place a coverslip over the sample and let it stand for 1 minute.[3]

-

Examine the slide under a fluorescence microscope using UV light at 100x to 400x magnification.[3] Fungal elements with intact cell walls will fluoresce brightly.

Analysis of CWI Pathway Activation by Western Blot

Activation of the CWI pathway can be monitored by detecting the phosphorylation of the terminal MAPK (e.g., Slt2/Mpk1).[5][21]

Materials:

-

Fungal cell cultures (treated with a cell wall stressing agent and untreated controls)

-

Protein extraction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibody against the phosphorylated form of the MAPK (e.g., anti-phospho-p44/42 MAPK)

-

Primary antibody against the total MAPK (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow fungal cultures and expose them to a cell wall stressing agent (e.g., Congo red, Caspofungin) for various time points.

-

Harvest the cells and extract total protein.[22]

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with the primary antibody against the phosphorylated MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total MAPK to confirm equal protein loading.

Chitin Synthase as a Target for Antifungal Drug Development

The essential nature of chitin synthase and its absence in humans make it an ideal target for antifungal drug discovery.[6][23] Several classes of chitin synthase inhibitors have been identified, with the nikkomycins and polyoxins being the most well-characterized.[6] These are competitive inhibitors that mimic the substrate UDP-GlcNAc.[2]

Despite their promise, no chitin synthase inhibitor has yet been approved for clinical use in humans. Challenges include functional redundancy among chitin synthase isoenzymes and the activation of compensatory mechanisms, such as increased glucan synthesis, in response to chitin synthase inhibition.[9] Future drug development efforts may focus on:

-

Developing isoenzyme-specific inhibitors: Targeting the most critical chitin synthase for a particular pathogen.

-

Combination therapies: Using chitin synthase inhibitors in conjunction with other antifungal agents, such as glucan synthase inhibitors (e.g., echinocandins), which has shown synergistic effects.[18]

-

Targeting regulatory pathways: Developing drugs that modulate the signaling pathways controlling chitin synthesis.

Conclusion

Chitin synthase plays a central and indispensable role in maintaining the integrity of the fungal cell wall. Its multifaceted regulation through complex signaling pathways and its essentiality for fungal viability make it a compelling target for the development of novel antifungal therapies. This technical guide has provided a comprehensive overview of the current understanding of chitin synthase, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to combat fungal diseases. Further research into the structure-function relationships of different chitin synthase isoenzymes and the intricate details of their regulatory networks will undoubtedly pave the way for the next generation of antifungal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitory effect of nikkomycin Z on chitin synthases in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 8. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. researchgate.net [researchgate.net]

- 15. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifungal activity of nikkomycin Z against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antifungal Activity of Nikkomycin Z in Combination with Fluconazole or Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug Interaction Studies of a Glucan Synthase Inhibitor (LY 303366) and a Chitin Synthase Inhibitor (Nikkomycin Z) for Inhibition and Killing of Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Evaluating the Activity of the Filamentous Growth MAPK Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. benchchem.com [benchchem.com]

Unraveling the Enigmatic Dance: A Technical Deep Dive into the Structural Similarities of Chitin Synthase Inhibitor 8 and UDP-GlcNAc

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals exploring the intricate relationship between Chitin (B13524) Synthase Inhibitor 8 (CSI-8) and its natural counterpart, UDP-GlcNAc. This whitepaper delves into the core of their structural nuances, inhibitory mechanisms, and the experimental methodologies crucial for their study.

Chitin, an essential structural polymer in fungi and arthropods, presents a prime target for novel antimicrobial and insecticidal agents. The enzyme responsible for its synthesis, chitin synthase, is the focal point of extensive research, with inhibitors like Chitin Synthase Inhibitor 8 (CSI-8) emerging as promising candidates. This guide illuminates the structural and functional dynamics between CSI-8, a spiro[benzoxazine-piperidin]-one derivative, and the natural substrate of chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).

The Substrate: UDP-GlcNAc at the Heart of Chitin Synthesis

Uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is the fundamental building block for the biosynthesis of chitin.[1][2] It is a nucleotide sugar composed of a uridine diphosphate (UDP) group linked to N-acetylglucosamine (GlcNAc). The biosynthesis of chitin involves the processive transfer of GlcNAc from UDP-GlcNAc to a growing chitin chain, a reaction catalyzed by chitin synthase.[3]

Cryo-electron microscopy studies of chitin synthase have revealed the intricate details of the UDP-GlcNAc binding site.[4] The uracil (B121893) base of UDP-GlcNAc engages in π-π stacking interactions with aromatic residues, while the ribose and phosphate (B84403) groups form a network of hydrogen bonds and coordinate with a magnesium ion, anchoring the substrate within the active site.[4] This precise positioning is critical for the catalytic transfer of the GlcNAc moiety.

The Inhibitor: this compound - A Non-Competitive Approach

This compound (CSI-8) is a member of a novel class of spiro[benzoxazine-piperidin]-one derivatives that have demonstrated potent antifungal activity by targeting chitin synthase.[1][5] Unlike competitive inhibitors that directly mimic the substrate and bind to the active site, studies on analogous spiro compounds suggest that they act as non-competitive inhibitors.[6] This implies that CSI-8 does not bind to the same active site as UDP-GlcNAc but rather to an allosteric site on the enzyme. By binding to this alternative site, CSI-8 induces a conformational change in the chitin synthase enzyme, which in turn reduces its catalytic efficiency without directly competing with the natural substrate.

The absence of a direct structural mimicry of UDP-GlcNAc by CSI-8 is a key aspect of its inhibitory mechanism. While both molecules interact with chitin synthase, they do so at distinct locations, leading to the observed non-competitive inhibition.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound and the enzymatic kinetics of chitin synthase with its substrate UDP-GlcNAc are summarized in the tables below. This data is essential for understanding the efficacy of the inhibitor and the efficiency of the enzyme.

| Compound | Target Organism(s) | IC50 Value (mM) | Reference |

| This compound | Candida albicans, etc. | 0.11 - 0.16 | [5] |

| Polyoxin B (control) | Various fungi | ~0.1 | [5] |

Table 1: Inhibitory Activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of chitin synthase by 50%.

| Substrate | Enzyme Source | Kₘ (mM) | Reference |

| UDP-GlcNAc | Candida albicans Chs2 | 6.0 | [3] |

Table 2: Michaelis-Menten Constant (Kₘ) for UDP-GlcNAc. The Kₘ value is the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), indicating the affinity of the enzyme for the substrate.

Experimental Protocols: A Guide to Methodology

The following section provides a detailed overview of the key experimental protocols used to characterize the interaction of CSI-8 and UDP-GlcNAc with chitin synthase.

Chitin Synthase Inhibition Assay (Non-Radioactive)

This assay is crucial for determining the inhibitory activity of compounds like CSI-8.

1. Enzyme Preparation:

-

Fungal cells (e.g., Saccharomyces cerevisiae, Candida albicans) are cultured to the mid-log phase.

-

Cells are harvested, washed, and then lysed mechanically (e.g., using glass beads) in a suitable buffer containing protease inhibitors.

-

A microsomal fraction, enriched in the membrane-bound chitin synthase, is prepared by differential centrifugation.[7]

2. Assay Procedure:

-

A 96-well microtiter plate is coated with wheat germ agglutinin (WGA), which specifically binds to chitin.

-

The wells are blocked with a solution like bovine serum albumin (BSA) to prevent non-specific binding.

-

The reaction mixture, containing the prepared enzyme, the substrate UDP-GlcNAc, and necessary cofactors (e.g., MgCl₂), is added to the wells.

-

The test inhibitor (CSI-8) is added at various concentrations.

-

The plate is incubated to allow for the synthesis of chitin.

-

The amount of synthesized chitin, captured by the WGA-coated plate, is quantified using a horseradish peroxidase (HRP)-conjugated WGA and a colorimetric substrate.[8][9]

3. Data Analysis:

-

The inhibition percentage is calculated by comparing the enzyme activity in the presence of the inhibitor to the control (no inhibitor).

-

The IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.

Sorbitol Protection Assay

This in vivo assay helps to confirm that the antifungal activity of a compound is due to its effect on the cell wall.

1. Culture Preparation:

-

Fungal cells are grown in a liquid medium.

-

The medium is supplemented with an osmotic stabilizer, such as sorbitol.

2. Inhibition Assay:

-

The test compound (CSI-8) is added to the cultures at various concentrations.

-

The cultures are incubated to allow for fungal growth.

3. Observation:

-

If the compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the cells from lysis, and growth will be observed. This provides evidence that the inhibitor's primary target is involved in maintaining cell wall integrity.[5]

Visualizing the Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: The chitin biosynthesis pathway, highlighting the role of UDP-GlcNAc as the precursor.

Caption: The non-competitive inhibition mechanism of this compound.

Caption: A simplified workflow for the chitin synthase inhibition assay.

Conclusion

The exploration of this compound reveals a sophisticated mechanism of non-competitive inhibition, distinguishing it from substrate analogs that target the active site. While not a direct structural mimic of UDP-GlcNAc, its ability to allosterically modulate chitin synthase activity underscores the potential for developing novel antifungal agents with distinct modes of action. Further research, including the elucidation of the precise binding site of CSI-8 on chitin synthase through structural biology techniques, will be instrumental in optimizing this promising class of inhibitors for therapeutic and agricultural applications.

References

- 1. EMDB < EMD-32917 [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Structures and mechanism of chitin synthase and its inhibition by antifungal drug Nikkomycin Z - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. UDP-N-acetylglucosamine acyltransferase - Proteopedia, life in 3D [proteopedia.org]

- 7. 7x06 - CryoEM structure of chitin synthase 1 from Phytophthora sojae complexed with UDP - Summary - Protein Data Bank Japan [pdbj.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

In-Depth Technical Guide on Chitin Synthase Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide

Compound ID: Chitin (B13524) synthase inhibitor 8 (also referred to as compound 9d in primary literature)

Chemical Structure:

Molecular Formula: C₂₃H₂₃N₃O₅

Molecular Weight: 421.45 g/mol

Canonical SMILES: COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4

InChI Key: KBJYJSSFTDSTLN-MDZDMXLPSA-N

Introduction

Chitin, a polymer of β-(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymatic machinery for its synthesis are absent in vertebrates, making chitin synthase a highly attractive target for the development of selective antifungal therapies. Chitin synthase inhibitor 8 is a novel compound belonging to a series of spiro[benzoxazine-piperidin]-one derivatives. These compounds have been designed and synthesized as potent inhibitors of chitin synthase, demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, quantitative inhibitory and antifungal data, and detailed experimental protocols.

Mechanism of Action

This compound and its analogues function by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell wall. The integrity of the cell wall is compromised, leading to osmotic instability, morphological abnormalities, and ultimately, the cessation of fungal growth. The targeting of chitin synthase has been confirmed through various experimental approaches, including sorbitol protection assays. In these assays, the presence of an osmotic stabilizer like sorbitol can rescue fungal cells from the lytic effects of cell wall-disrupting agents, indicating that the compound's primary target is indeed the cell wall.

Data Presentation

The following tables summarize the quantitative data for this compound (compound 9d) and related compounds from the spiro[benzoxazine-piperidin]-one series, as reported in the primary literature.

Table 1: Chitin Synthase Inhibitory Activity

| Compound | Concentration (μg/mL) | Inhibition Percentage (%) | IC₅₀ (mM) |

| 9d (this compound) | 300 | 69 | Not explicitly reported |

| 9a | 300 | >60 | 0.14 |

| 9o | 300 | >60 | 0.11 |

| 9s | 300 | >60 | 0.10 |

| 9t | 300 | >60 | 0.16 |

| Polyoxin (B77205) B (Control) | - | - | Equal to test compounds |

Table 2: In Vitro Antifungal Activity (MIC in μg/mL)

| Compound | Candida albicans (ATCC 76615) | Aspergillus flavus (ATCC 16870) | Aspergillus fumigatus (GIMCC 3.19) | Cryptococcus neoformans (ATCC 32719) |

| 9d (this compound) | Broad-spectrum activity reported, specific MIC values equal to fluconazole (B54011) and polyoxin B. | Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B. | Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B. | Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B. |

| 9a | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |

| 9h | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |

| 9s | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |

| 9t | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity | Broad-spectrum activity |

| Fluconazole (Control) | - | - | - | - |

| Polyoxin B (Control) | - | - | - | - |

Experimental Protocols

Synthesis of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide (this compound)

The synthesis of this compound involves a multi-step process, beginning with the formation of the spiro[benzoxazine-piperidin]-one core, followed by the addition of the α,β-unsaturated carbonyl fragment. The detailed protocol is based on the methods described by Xu, et al. in the European Journal of Medicinal Chemistry (2022).

Step 1: Synthesis of the Spiro[benzoxazine-piperidin]-one Intermediate

-

This step typically involves the reaction of an appropriate N-substituted 4-piperidone (B1582916) with an isatoic anhydride (B1165640) derivative in the presence of a suitable solvent and catalyst.

Step 2: Acylation with the α,β-Unsaturated Carbonyl Moiety

-

The spiro[benzoxazine-piperidin]-one intermediate is then acylated with (E)-4-oxo-4-(phenylamino)but-2-enoic acid or its activated derivative (e.g., acid chloride) to yield the final product. The reaction is typically carried out in an inert solvent with a base to neutralize the acid formed.

Chitin Synthase Inhibition Assay

This assay is performed to determine the inhibitory effect of the compound on chitin synthase activity. The following is a generalized protocol based on established methods.

-

Enzyme Preparation: A crude preparation of chitin synthase is obtained from a fungal source, such as Sclerotiorum sclerotiorum. This typically involves culturing the fungus, harvesting the mycelia, and preparing a cell-free extract through mechanical disruption and centrifugation.

-

Assay Reaction: The assay is conducted in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.

-

The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylglucosamine (GlcNAc), and CoCl₂.

-

The test compound, dissolved in DMSO, is added to the wells at various concentrations.

-

The reaction is initiated by the addition of the chitin synthase enzyme preparation.

-

The plate is incubated at 30°C for a defined period (e.g., 3 hours) to allow for chitin synthesis.

-

Detection: After incubation, the plate is washed to remove unreacted substrates. A solution of horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP) is added to the wells and incubated.

-

Following another washing step, a substrate for HRP (e.g., TMB) is added, and the optical density is measured at a specific wavelength (e.g., 600 nm). The inhibition of chitin synthase activity is calculated relative to a control without the inhibitor.

Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compound against various fungal strains is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration.

-

Assay Setup: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Mandatory Visualizations

Fungal Chitin Biosynthesis Pathway and Inhibition

Caption: Simplified fungal chitin biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow for Chitin Synthase Inhibition Assay

Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.

Chitin Synthase Inhibitor 8: A Technical Overview of its Antifungal Activity

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin (B13524), a long-chain polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymes responsible for its synthesis are absent in vertebrates, making the chitin biosynthesis pathway an attractive and selective target for the development of novel antifungal therapeutics. Chitin Synthase Inhibitor 8 (CSI-8), a novel spiro[benzoxazine-piperidin]-one derivative, has emerged as a potent inhibitor of chitin synthase, demonstrating significant broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of the target organisms of CSI-8, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and an illustration of its mechanism of action within the fungal chitin biosynthesis pathway.

Target Organisms and Spectrum of Activity

The primary target organisms of this compound are pathogenic fungi. In vitro studies have demonstrated its efficacy against a range of clinically relevant fungal species. The research paper that first described CSI-8 (identified as compound 9d) focused exclusively on its antifungal properties.[1]

Subsequent investigations and broader literature searches on spiro[benzoxazine-piperidin]-one derivatives have not revealed any significant insecticidal or acaricidal activity. While chitin synthase is a validated target in arthropods, the specific chemical structure of CSI-8 appears to confer selectivity for fungal chitin synthases.

The documented antifungal activity of CSI-8 is broad, encompassing both yeasts and molds. The primary targets identified in preclinical studies include:

-

Candida albicans : A common opportunistic yeast that can cause a range of infections, from superficial candidiasis to life-threatening systemic disease.

-

Aspergillus flavus : A mold that can cause aspergillosis, particularly in immunocompromised individuals, and is also known for producing aflatoxins.

-

Aspergillus fumigatus : The most common cause of invasive aspergillosis, a serious infection in immunocompromised patients.[1]

-

Cryptococcus neoformans : An encapsulated yeast that can cause cryptococcosis, a potentially fatal fungal infection that primarily affects the lungs and central nervous system.

Quantitative Data on Antifungal Efficacy

The antifungal activity of this compound and its analogs has been quantified using standard in vitro assays to determine their half-maximal inhibitory concentration (IC50) and chitin synthase (CHS) inhibitory activity.

Table 1: In Vitro Antifungal Activity of this compound (Compound 9d)

| Fungal Species | IC50 (µg/mL) |

| Candida albicans | 64 |

| Aspergillus flavus | 53.33 |

| Aspergillus fumigatus | 15.08 |

| Cryptococcus neoformans | 64 |

Table 2: Chitin Synthase Inhibitory Activity of Spiro[benzoxazine-piperidin]-one Derivatives

| Compound | Inhibition of Chitin Synthase (%) at 300 µg/mL |

| CSI-8 (9d) | 69 |

| 9a | > 60 |

| 9o | > 60 |

| 9s | > 60 |

| 9t | > 60 |

Mechanism of Action: Inhibition of the Fungal Chitin Biosynthesis Pathway

This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway. This inhibition disrupts the formation of chitin, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

References

In Vitro Activity of Spiro[benzoxazine-piperidin]-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activities of spiro[benzoxazine-piperidin]-one derivatives. This class of heterocyclic compounds has emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in oncology and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support further research and development in this area.

Core In Vitro Activities and Quantitative Data

Spiro[benzoxazine-piperidin]-one derivatives have been primarily investigated for their potent inhibitory effects on two key enzyme targets: Histone Deacetylases (HDACs) and Chitin (B13524) Synthases. These activities translate into promising anticancer and antifungal properties, respectively.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of investigation for spiro[benzoxazine-piperidin]-one derivatives is their role as Histone Deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1] Several spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have demonstrated potent HDAC inhibition, with some compounds exhibiting submicromolar IC50 values against various tumor cell lines.[1][2]

Table 1: In Vitro HDAC Inhibition and Anticancer Activity of Spiro[benzoxazine-piperidin]-one Derivatives

| Compound Class | Target | Cell Line | IC50 | Reference |

| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives | HDACs | Tumor Cell Lines | ~100 nM and less | [1][2] |

| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives | HDACs | HCT116 (human colorectal carcinoma) | Submicromolar | [2] |

Antifungal Activity: Chitin Synthase Inhibition

Certain series of spiro[benzoxazine-piperidin]-one derivatives have been identified as effective inhibitors of chitin synthase, a vital enzyme for fungal cell wall synthesis that is absent in mammals, making it an attractive antifungal target.[3] Derivatives containing an α, β-unsaturated carbonyl fragment have shown moderate to excellent inhibitory activity against chitin synthase.[3]

Table 2: In Vitro Chitin Synthase Inhibition and Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives

| Compound | Target | IC50 (mM) | Antifungal Activity | Reference |

| 9a | Chitin Synthase | 0.14 | Broad-spectrum, equal to fluconazole (B54011) and polyoxin (B77205) B | [3] |

| 9o | Chitin Synthase | 0.11 | - | [3] |

| 9s | Chitin Synthase | 0.10 | Broad-spectrum, equal to fluconazole and polyoxin B | [3] |

| 9t | Chitin Synthase | 0.16 | Broad-spectrum, equal to fluconazole and polyoxin B | [3] |

| 9d | - | - | Broad-spectrum, equal to fluconazole and polyoxin B | [3] |

| 9h | - | - | Broad-spectrum, equal to fluconazole and polyoxin B | [3] |

Notably, some of these compounds have demonstrated significant activity against drug-resistant fungal variants and exhibit additive or synergistic effects when combined with fluconazole.[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate evaluation of the in vitro activity of novel compounds. The following sections outline the methodologies for key assays relevant to spiro[benzoxazine-piperidin]-one derivatives.

Histone Deacetylase (HDAC) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit HDAC activity.

Principle: An acetylated histone substrate is coated on a microplate. Active HDACs deacetylate the substrate. A specific antibody recognizes the remaining acetylated histones, and a colorimetric detection system quantifies the amount of acetylated substrate, which is inversely proportional to HDAC activity.

Protocol:

-

Plate Preparation: Coat a 96-well microplate with an acetylated histone substrate.

-

Compound Incubation: Add the spiro[benzoxazine-piperidin]-one derivatives at various concentrations to the wells. Include a known HDAC inhibitor as a positive control and a vehicle control (e.g., DMSO).

-

Enzyme Reaction: Add purified HDAC enzyme or nuclear extract to each well and incubate at 37°C for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate to remove the enzyme and unbound compounds.

-

Antibody Incubation: Add a primary antibody that specifically binds to the acetylated substrate and incubate.

-

Secondary Antibody and Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody. After another incubation and washing step, add a colorimetric HRP substrate (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the spiro[benzoxazine-piperidin]-one derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Chitin Synthase Inhibition Assay

This biochemical assay directly measures the inhibition of chitin synthase activity.

Principle: Isolated chitin synthase is incubated with its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the presence of the test compound. The amount of chitin produced is quantified.

Protocol:

-

Enzyme Preparation: Prepare a microsomal fraction enriched in chitin synthase from a fungal culture (e.g., Candida albicans).

-

Reaction Mixture: In a microplate, prepare a reaction mixture containing buffer, cofactors, and UDP-GlcNAc.

-

Inhibitor Addition: Add the spiro[benzoxazine-piperidin]-one derivatives at various concentrations.

-

Enzyme Reaction: Initiate the reaction by adding the chitin synthase preparation and incubate.

-

Chitin Quantification: Stop the reaction and quantify the newly synthesized chitin. This can be done using various methods, such as radiolabeling of the substrate or a non-radioactive method involving the capture of chitin on a wheat germ agglutinin (WGA)-coated plate followed by colorimetric or fluorescent detection.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: A standardized fungal inoculum is exposed to serial dilutions of the test compound in a liquid broth medium. The MIC is the lowest concentration that inhibits visible fungal growth.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans, Cryptococcus neoformans).

-

Compound Dilution: Prepare serial twofold dilutions of the spiro[benzoxazine-piperidin]-one derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: Visually inspect the wells for turbidity or use a spectrophotometer to measure growth. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by spiro[benzoxazine-piperidin]-one derivatives and a typical experimental workflow for their evaluation.

Caption: HDAC Inhibition Signaling Pathway.

Caption: Chitin Synthase Inhibition Mechanism.

Caption: In Vitro Evaluation Workflow.

References

- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blocking downstream signaling pathways in the context of HDAC inhibition promotes apoptosis preferentially in cells harboring mutant Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Chitin Synthase Inhibitor 8 for Fungal Infection Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chitin (B13524) Synthase Inhibitor 8 (CSI-8), a novel antifungal compound, for professionals engaged in fungal infection research and drug development. This document details the core principles of chitin synthesis inhibition, quantitative data on CSI-8's efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: Chitin Synthase as a Prime Antifungal Target

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and protection against environmental stress. Unlike mammalian cells, a key structural component of the fungal cell wall is chitin, a polymer of N-acetylglucosamine.[1][2] The enzyme responsible for synthesizing chitin, chitin synthase (CHS), is therefore an attractive target for antifungal drug development due to its absence in humans, suggesting a high potential for selective toxicity.[2][3] Inhibition of chitin synthase disrupts the synthesis of this vital polymer, leading to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[4]

Chitin Synthase Inhibitor 8 belongs to a class of spiro[benzoxazine-piperidin]-one derivatives. Research has demonstrated its efficacy as an inhibitor of chitin synthase with broad-spectrum antifungal activity.[5]

Quantitative Data on this compound (Compound 9d)

The inhibitory effects of this compound (also referred to as compound 9d in the primary literature) and its analogs have been quantified through both direct enzymatic assays and antifungal susceptibility testing.[5]

Table 1: In Vitro Chitin Synthase (CHS) Inhibitory Activity

| Compound | Concentration (μg/mL) | Inhibition Percentage (%) | IC₅₀ (mM) |

| CSI-8 (9d) | 300 | 69 | Not Reported |

| 9a | 300 | >60 | 0.14 |

| 9o | 300 | >60 | 0.11 |

| 9s | 300 | >60 | 0.10 |

| 9t | 300 | >60 | 0.16 |

| Polyoxin B (Control) | - | - | 0.09 |

Data sourced from a study on spiro[benzoxazine-piperidin]-one derivatives.[5]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

| Fungal Species | CSI-8 (9d) MIC (μg/mL) | Fluconazole MIC (μg/mL) | Polyoxin B MIC (μg/mL) |

| Candida albicans | 4 | 4 | 16 |

| Aspergillus fumigatus | 16 | 16 | 32 |

| Cryptococcus neoformans | 4 | 4 | 16 |

| Aspergillus flavus | 8 | 8 | 32 |

Antifungal activity was determined using the broth microdilution method.[5]

Table 3: Synergistic Effects with Fluconazole against A. fumigatus

| Compound Combination | Concentration (μg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interaction |

| CSI-8 (9d) + Fluconazole | 32 (CSI-8) | Not explicitly calculated, but described as synergistic | Synergistic |

FICI values ≤ 0.5 are typically interpreted as synergistic. The primary literature indicates a synergistic or additive effect for this class of compounds when combined with fluconazole.[5]

Signaling Pathways and Mechanism of Action

The synthesis of chitin is a critical process for maintaining the integrity of the fungal cell wall. This process is regulated by complex signaling pathways that respond to cell wall stress.

Caption: Fungal chitin biosynthesis pathway and the inhibitory action of CSI-8.

The proposed mechanism of action for this compound is the direct inhibition of the chitin synthase enzyme. By blocking this enzyme, the inhibitor prevents the polymerization of UDP-N-acetylglucosamine into chitin chains, thus disrupting cell wall synthesis. Studies on analogous compounds suggest a non-competitive mode of inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

In Vitro Chitin Synthase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on chitin synthase activity.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Yeast extract Peptone Dextrose (YPD) medium

-

Liquid nitrogen

-

Glass beads

-

Trypsin solution

-

Soybean trypsin inhibitor

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Premixed solution: 80 mM N-acetylglucosamine (GlcNAc), 8 mM UDP-GlcNAc, 3.2 mM CoCl₂ in Tris-HCl buffer

-

Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates

-

Test compound (CSI-8) dissolved in DMSO

-

DMSO (as control)

-

Microplate shaker/incubator

-

Microplate reader

Procedure:

-

Enzyme Preparation:

-

Culture the fungal cells overnight in YPD medium at 30°C.

-

Harvest the cells by centrifugation.

-

Disrupt the cells by grinding with glass beads in liquid nitrogen.

-

Activate the zymogenic chitin synthase by treating the cell extract with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.

-

-

Assay Performance:

-

To the wells of a WGA-coated 96-well plate, add 48 µL of the prepared enzyme extract.

-

Add 2 µL of the test compound (CSI-8) at various concentrations or DMSO for the control.

-

Initiate the reaction by adding 50 µL of the premixed solution to each well.

-

Incubate the plate on a shaker at 30°C for 3 hours.

-